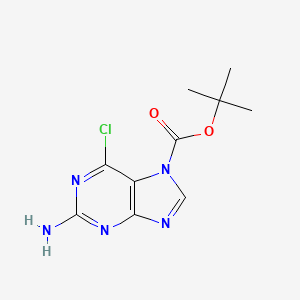

tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate

Description

tert-Butyl 2-amino-6-chloro-7H-purine-7-carboxylate is a halogenated purine derivative featuring a 2-amino substituent, a 6-chloro group, and a tert-butyl carboxylate ester at the 7-position. The tert-butyl group serves as a protective moiety for the carboxylate functionality, enabling selective modifications during synthesis .

Properties

IUPAC Name |

tert-butyl 2-amino-6-chloropurine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O2/c1-10(2,3)18-9(17)16-4-13-7-5(16)6(11)14-8(12)15-7/h4H,1-3H3,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMOFWXJEZGPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=NC2=C1C(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 2-amino-6-chloropurine with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 2-amino-6-chloro-7H-purine-7-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate serves as a scaffold for the development of various bioactive compounds. Its structural properties allow for modifications that enhance biological activity, particularly as inhibitors of key enzymes involved in cell cycle regulation.

CDK Inhibition

Recent studies have highlighted the potential of purine derivatives, including tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate, as cyclin-dependent kinase (CDK) inhibitors. CDK2, a critical regulator of the cell cycle, has been targeted using derivatives with modifications at the C-6 position. For instance, a study demonstrated that introducing polar substitutions at this position significantly improved the inhibitory activity against CDK2, with some compounds exhibiting IC50 values in the nanomolar range .

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| 11l | 19 | High |

| 5a | 310 | Moderate |

This indicates that derivatives of tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate can be optimized for enhanced therapeutic efficacy in cancer treatments.

Cancer Research

The compound has shown promise in anti-cancer applications, particularly against triple-negative breast cancer (TNBC). The design of new purine-based inhibitors targeting CDK2 has led to compounds that not only inhibit cell proliferation but also induce cell cycle arrest in cancer cells .

Pharmacological Applications

Beyond its role as a CDK inhibitor, tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate has been investigated for its potential as an agonist for cannabinoid receptors (CB2). Research indicates that purine derivatives can modulate endocannabinoid signaling pathways, which are implicated in various physiological processes including pain modulation and inflammation .

Synthesis and Structural Variations

The synthesis of tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate typically involves multi-step chemical reactions starting from readily available purine precursors. The introduction of tert-butyl and chloro groups at specific positions enhances solubility and biological activity.

Synthetic Route Example

A common synthetic route involves:

- Protection of amino groups.

- Chlorination at the C-6 position.

- Carboxylation to yield the final product.

Case Studies and Experimental Data

Several case studies have documented the efficacy of this compound and its derivatives in preclinical models:

- Study on CDK Inhibition : A series of synthesized purine derivatives were tested for their ability to inhibit CDK2, with structural modifications leading to significant variations in potency and selectivity .

- Anti-Cancer Activity : In vitro assays demonstrated that certain derivatives exhibited potent anti-proliferative effects on TNBC cell lines, supporting further development as potential therapeutic agents .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antiviral or anticancer effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Halogen Substituent Variants at Position 6

The 6-position of purine derivatives is a critical site for functionalization. Key comparisons include:

| Compound | 6-Substituent | Molecular Weight (g/mol) | XLogP3 | Reactivity in Substitution Reactions |

|---|---|---|---|---|

| Target compound | Chlorine | ~277.69 | ~1.5* | Moderate (requires catalysts) |

| 6-Iodo-7H-purin-2-amine | Iodine | 306.08 | ~2.2 | High (facile under mild conditions) |

| 6-Bromo-7H-purin-2-amine | Bromine | ~290.97 | ~1.8 | Intermediate (less reactive than I) |

Notes:

- Chlorine : Offers stability and moderate reactivity, suitable for controlled substitutions (e.g., Suzuki couplings). The smaller atomic radius of Cl reduces steric hindrance compared to I or Br .

- Iodine : Higher atomic mass and polarizability enhance reactivity in cross-couplings but may reduce metabolic stability due to larger size .

Carboxylate Ester Variants at Position 7

The 7-carboxylate ester influences solubility, stability, and synthetic utility:

| Compound | 7-Substituent | Stability (Acid/Base) | Solubility (LogP) |

|---|---|---|---|

| Target compound | tert-Butyl carboxylate | Acid-labile | ~1.5 (moderate) |

| Methyl 2-amino-6-chloropurine-7-carboxylate | Methyl carboxylate | Base-stable | ~0.8 (higher) |

| Benzyl 2-amino-6-chloropurine-7-carboxylate | Benzyl carboxylate | Stable under neutral | ~2.1 (lower) |

Key Observations :

Reactivity in Cross-Coupling Reactions

The 6-chloro group in the target compound is less reactive than iodo analogs but more manageable in controlled reactions. For example, palladium-catalyzed couplings (e.g., with boronic acids) proceed efficiently at elevated temperatures, whereas 6-iodo derivatives react at room temperature .

Pharmacological Potential

- Metabolic Stability : Bulkier tert-butyl esters resist enzymatic degradation better than methyl esters, extending half-life in vivo.

Biological Activity

Tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy against cancer cells, and potential therapeutic applications.

- IUPAC Name : tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate

- Molecular Formula : C10H13ClN4O2

- CAS Number : 1803582-00-4

The biological activity of tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in nucleotide metabolism and DNA synthesis.

- Receptor Modulation : It has been shown to modulate signaling pathways by interacting with purinergic receptors, which play a crucial role in cellular communication and proliferation.

Anticancer Activity

Several studies have evaluated the anticancer properties of tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate:

-

Cytotoxicity Studies :

- The compound demonstrated significant cytotoxic effects against various cancer cell lines, including:

- Mechanistic Insights :

Antifungal Activity

In addition to its anticancer properties, tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate has shown antifungal activity against several strains:

- Effective against Candida tropicalis and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like fluconazole .

Comparative Analysis

The biological activity of tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate can be compared with other purine derivatives:

| Compound Name | Anticancer Activity | Antifungal Activity | Mechanism of Action |

|---|---|---|---|

| Tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate | High (GI ~45%) | Moderate | DNA synthesis inhibition |

| BIIB021 | Moderate | None reported | Hsp90 inhibition |

| 6-Mercaptopurine | High | Low | Purine metabolism interference |

Case Studies

- Case Study on MCF-7 Cells : A study investigated the effects of varying concentrations of tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate on MCF-7 cells, revealing dose-dependent cytotoxicity with IC50 values significantly lower than those of traditional chemotherapeutics .

- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor size and improved survival rates compared to control groups, further supporting its potential as an effective anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.